2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazole derivative that has been synthesized and studied extensively for its biological properties. In
Scientific Research Applications
Optoelectronic Properties and Conducting Polymers
2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide and related thiazole-containing compounds have been explored for their potential in creating conducting polymers with significant optoelectronic properties. Research by Camurlu and Guven (2015) introduced thiazole-containing monomers that were subjected to electrochemical polymerization, highlighting their promising optical band gaps and satisfactory switching times, indicative of potential applications in optoelectronic devices (Camurlu & Guven, 2015).
Anticancer Activity
A variety of derivatives related to 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activities. Vaddula et al. (2016) discussed the synthesis of 5-(2′-indolyl)thiazoles and their evaluation against human cancer cell lines, identifying compounds with encouraging anticancer activity and selectivity towards specific cell lines (Vaddula et al., 2016). Additionally, Duran and Demirayak (2012) synthesized imidazole-thiazole acetamide derivatives, revealing compounds with significant activity against melanoma-type cell lines, further supporting the anticancer research potential of such compounds (Duran & Demirayak, 2012).
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has also been investigated. Rezki (2016) conducted a study on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, synthesized via ultrasound irradiation, and found that most of the compounds displayed promising antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016).
Analgesic Activity
Kaplancıklı et al. (2012) explored the analgesic potential of acetamide derivatives, including studies on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives. Their research demonstrated significant analgesic properties in various models, suggesting the relevance of these compounds in pain management research (Kaplancıklı et al., 2012).
Synthesis and Biological Evaluation
The design and synthesis of novel compounds with the core structure of 2-((1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide have led to a broad spectrum of biological evaluations. Naraboli and Biradar (2017) synthesized derivatives bearing benzimidazole/benzothiazole and indole moieties, assessing their antimicrobial and antioxidant activities. Their findings reveal potent antimicrobial and antioxidant properties, underscoring the versatility of these compounds in pharmaceutical research (Naraboli & Biradar, 2017).
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-12(16-13-14-5-6-18-13)8-19-11-7-15-10-4-2-1-3-9(10)11/h1-7,15H,8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBSLIKTMEUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.